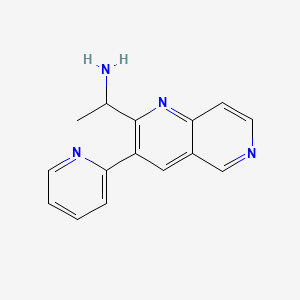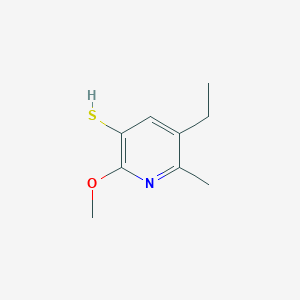
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocycle containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Métodos De Preparación
The synthesis of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale reactions under controlled conditions to ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological effects .
Comparación Con Compuestos Similares
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can be compared with other similar compounds, such as:
3,3-Dimethylpiperidine-4-carboxylic acid: This compound lacks the morpholine moiety and may have different pharmacological properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar structure but includes additional functional groups that may alter its biological activity.
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
4-(3,3-dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2)4-3-5-15(9-13)12(18)14-6-7-19-10(8-14)11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Clave InChI |
HZBMCDJHQDVIJN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C(=O)N2CCOC(C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



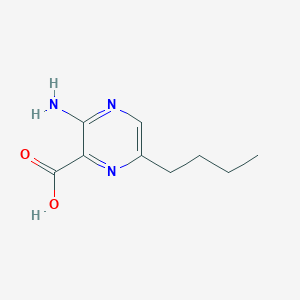

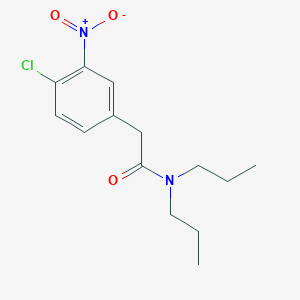
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

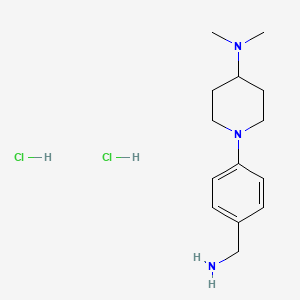
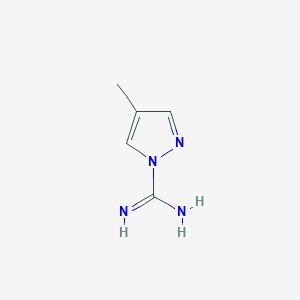
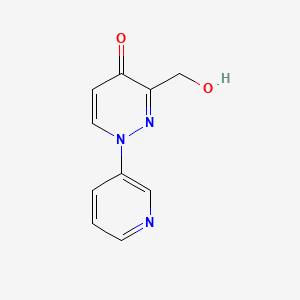
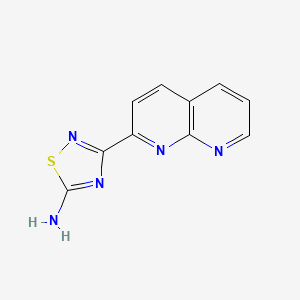
![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)

